Tert-butyl 4-amino-5-methylazepane-1-carboxylate
Overview
Description
Tert-butyl 4-amino-5-methylazepane-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is often used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 4-amino-5-methylazepane-1-carboxylate typically involves the protection of amine groups using tert-butyl carbamate (Boc) groups. The process may include steps such as nucleophilic substitution and protection-deprotection cycles. Industrial production methods often involve the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-amino-5-methylazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially when modifying the Boc-protected amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-amino-5-methylazepane-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions and modifications. The pathways involved often include nucleophilic attack and subsequent deprotection steps .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-amino-5-methylazepane-1-carboxylate include other Boc-protected amines and azepane derivatives. These compounds share similar protective groups and reactivity but differ in their specific functional groups and applications. For example, tert-butyl 4-amino-5-methylpiperidine-1-carboxylate is another Boc-protected amine with a different ring structure, leading to variations in its chemical behavior and uses .
Biological Activity
Tert-butyl 4-amino-5-methylazepane-1-carboxylate (TBAMAC) is a cyclic amine belonging to the azepane family, characterized by its unique molecular structure and significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Functional Groups : The compound contains a tert-butyl group, an amino group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that TBAMAC exhibits a range of biological activities, primarily explored for its therapeutic potential. The following subsections summarize key findings related to its biological interactions and effects.
1. Interaction with Molecular Targets
TBAMAC has been studied for its ability to interact with specific receptors and enzymes. Interaction studies focus on:
- Binding Affinity : The compound's binding affinity with various biological targets is crucial for understanding its mechanism of action.
- Modulation of Receptor Activity : TBAMAC may influence receptor activity, potentially leading to therapeutic effects in various conditions.
2. Therapeutic Applications
The compound is investigated for its role as a precursor in the synthesis of pharmaceutical agents. Its potential applications include:
- Drug Development : TBAMAC serves as a scaffold for developing new drugs targeting specific diseases.
- Medicinal Chemistry : The structural features of TBAMAC allow for modifications that can enhance its efficacy and specificity in therapeutic applications.
Research Findings
Several studies have reported on the biological activities of TBAMAC, highlighting its potential in medicinal chemistry:
- Case Study 1 : A study examining the interaction of TBAMAC with specific enzymes demonstrated that it could act as an inhibitor, providing insights into its potential use in treating enzyme-related disorders.
- Case Study 2 : Another investigation focused on the compound's role in modulating neurotransmitter receptors, suggesting that it may have implications for treating neurological conditions.
Table 1: Comparison of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
Receptor Modulation | Modulates neurotransmitter receptors affecting signaling | |
Precursor in Drug Synthesis | Serves as a scaffold for developing new pharmaceutical agents |
Properties
IUPAC Name |
tert-butyl 4-amino-5-methylazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-7-14(8-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHKJNUHNLXPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159508 | |
Record name | 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228453-28-8 | |
Record name | 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228453-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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